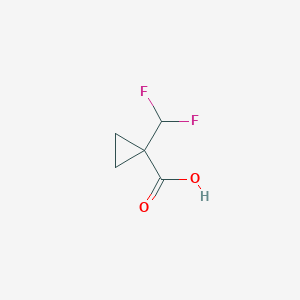

1-(Difluoromethyl)cyclopropane-1-carboxylic acid

Description

The exact mass of the compound 1-(Difluoromethyl)cyclopropane-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Difluoromethyl)cyclopropane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Difluoromethyl)cyclopropane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(difluoromethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O2/c6-3(7)5(1-2-5)4(8)9/h3H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZJZPVSPHHGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314397-71-1 | |

| Record name | 1-(difluoromethyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(difluoromethyl)cyclopropane-1-carboxylic acid

Introduction: The Rising Prominence of the Difluoromethyl Cyclopropane Moiety in Drug Discovery

The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the myriad of fluorinated motifs, the difluoromethyl (CF₂H) group has garnered significant attention as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl or thiol groups.[1][2] When appended to a cyclopropane ring—a small, conformationally constrained carbocycle known to impart metabolic stability and unique structural properties—the resulting 1-(difluoromethyl)cyclopropane moiety presents a compelling structural element for drug design. This guide provides a comprehensive overview of the prevailing synthetic strategies for accessing 1-(difluoromethyl)cyclopropane-1-carboxylic acid, a key building block for introducing this valuable motif into drug candidates.

Strategic Approaches to the Synthesis of the 1-(Difluoromethyl)cyclopropane Core

The construction of the 1-(difluoromethyl)cyclopropane skeleton is a non-trivial synthetic challenge. Several robust methods have emerged, each with its own set of advantages and limitations. This section will delve into the core principles and practical considerations of the most effective strategies.

Enantioselective Copper-Catalyzed Desymmetric Difluoromethylation of Cyclopropenes

A powerful and elegant approach to chiral difluoromethyl cyclopropanes involves the desymmetric difluoromethylation of cyclopropenes using copper catalysis.[3] This method allows for the stereocontrolled installation of the difluoromethyl group, a critical consideration for the development of chiral drugs.

The overall transformation can be visualized as a two-step process:

-

Nucleophilic Difluoromethylation: A copper-difluoromethyl species, generated in situ, adds to a 3,3-disubstituted cyclopropene in an enantioselective fashion. This step creates a chiral cyclopropyl-copper intermediate.

-

Electrophilic Quench: The cyclopropyl-copper intermediate is then quenched with an electrophile. To arrive at the target carboxylic acid, a precursor that can be readily converted to a carboxyl group is introduced at this stage.

A plausible synthetic sequence leading to the target acid is outlined below:

Caption: Synthetic pathway via desymmetric difluoromethylation.

This strategy's key advantage is its ability to deliver enantioenriched products. The subsequent oxidation of the introduced functional group to a carboxylic acid can be achieved through standard, high-yielding transformations.[3]

Rhodium-Catalyzed Cyclopropanation of Difluoromethylated Olefins

An alternative and widely applicable strategy involves the rhodium-catalyzed cyclopropanation of difluoromethylated olefins with diazo compounds.[4][5] This approach is particularly useful for accessing a diverse range of substituted difluoromethyl cyclopropanes.

The general reaction scheme involves the following:

Caption: Rhodium-catalyzed cyclopropanation approach.

The choice of rhodium catalyst and diazo compound can be tailored to influence the stereochemical outcome of the reaction. For the synthesis of the target carboxylic acid, a diazoacetate is a convenient choice, as the resulting ester can be readily hydrolyzed.

Cyclopropanation with in situ Generated Difluoromethyldiazomethane

Recent advancements have enabled the use of difluoromethyldiazomethane as a reagent for the synthesis of difluoromethyl-substituted cyclopropanes.[2] This reagent can be generated in situ from difluoroethylamine and reacted with a suitable olefin in the presence of a rhodium(II) catalyst.

This method is advantageous as it directly introduces the difluoromethyl group. To obtain the target carboxylic acid, one would start with an olefin already bearing a carboxylate or a precursor group at the desired position.

Comparative Analysis of Synthetic Methodologies

| Method | Key Features | Advantages | Considerations |

| Cu-Catalyzed Desymmetric Difluoromethylation | Enantioselective, utilizes cyclopropenes | High enantioselectivity, modular.[3] | Requires multi-step sequence to install the carboxylic acid. |

| Rh-Catalyzed Cyclopropanation of Difluoro-olefins | Diastereoselective, broad substrate scope.[4] | Well-established, access to diverse analogs. | Stereocontrol can be challenging. |

| Cyclopropanation with Difluoromethyldiazomethane | Direct introduction of the CF₂H group.[2] | Atom-economical. | Requires specialized reagents and in situ generation. |

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Cyclopropanation of α-Difluoromethylstyrene with Ethyl Diazoacetate

This protocol is a representative example of the rhodium-catalyzed approach.

Materials:

-

α-Difluoromethylstyrene

-

Ethyl diazoacetate

-

Rhodium(II) acetate dimer (Rh₂(OAc)₄)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of α-difluoromethylstyrene (1.0 equiv) and Rh₂(OAc)₄ (0.01 equiv) in anhydrous DCM at room temperature under an inert atmosphere, add a solution of ethyl diazoacetate (1.2 equiv) in anhydrous DCM dropwise over 2 hours using a syringe pump.

-

Stir the reaction mixture at room temperature for an additional 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford ethyl 1-(difluoromethyl)cyclopropane-1-carboxylate.

Protocol 2: Hydrolysis of Ethyl 1-(Difluoromethyl)cyclopropane-1-carboxylate

Materials:

-

Ethyl 1-(difluoromethyl)cyclopropane-1-carboxylate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve ethyl 1-(difluoromethyl)cyclopropane-1-carboxylate (1.0 equiv) in a mixture of THF and water.

-

Add LiOH (2.0 equiv) and stir the mixture at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH ~2 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield 1-(difluoromethyl)cyclopropane-1-carboxylic acid.

Conclusion and Future Outlook

The synthesis of 1-(difluoromethyl)cyclopropane-1-carboxylic acid is a rapidly evolving field, driven by the increasing demand for this valuable building block in drug discovery. The methods outlined in this guide, particularly the enantioselective copper-catalyzed desymmetric difluoromethylation and rhodium-catalyzed cyclopropanations, represent the current state-of-the-art. Future research will likely focus on developing more direct, catalytic, and asymmetric routes to this target molecule, further streamlining its accessibility for medicinal chemists. The continued innovation in fluorination and cyclopropanation chemistry promises to unlock even more efficient and versatile synthetic strategies in the years to come.

References

- BenchChem. (n.d.). Application Notes and Protocols for the High-Yield Synthesis of Difluoromethyl-Containing Cyclopropanes.

- Moran, J., & Paquin, J. F. (2016). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes.

- Bos, M., Huang, W. S., Poisson, T., Pannecoucke, X., Charette, A. B., & Jubault, P. (2017). Catalytic Enantioselective Synthesis of Highly Functionalized Difluoromethylated Cyclopropanes.

- Wang, Y., et al. (2023). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis.

- Charette, A. B. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research, 54(15), 3037–3049.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Rhodium catalyzed synthesis of difluoromethyl cyclopropanes - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC07745E [pubs.rsc.org]

- 3. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

The Difluoromethylated Cyclopropane Motif: A Physicochemical Deep Dive for the Medicinal Chemist

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of molecular properties. Among the diverse fluorinated motifs, the difluoromethylated cyclopropane (DFC) has emerged as a particularly compelling structural unit. This guide provides an in-depth exploration of the core physicochemical properties of DFCs, offering a technical yet practical resource for researchers engaged in drug discovery and development. We will dissect the nuanced effects of the difluoromethyl group on the cyclopropane ring, examining its influence on lipophilicity, metabolic stability, acidity, and conformation. This analysis is grounded in experimental data and supported by real-world case studies of approved therapeutics, providing a comprehensive framework for the rational design of next-generation pharmaceuticals leveraging this unique motif.

Introduction: The Allure of a Fluorinated Three-Membered Ring

The cyclopropane ring, with its inherent conformational rigidity and three-dimensional character, has long been a favored scaffold in drug design.[1][2] It allows for precise positioning of substituents in space, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Parallel to the rise of the cyclopropyl group, the use of fluorine in medicinal chemistry has exploded, primarily due to the unique properties of the carbon-fluorine bond—its exceptional strength and high polarity.[3][4]

The convergence of these two powerful strategies in the form of the difluoromethylated cyclopropane (DFC) presents a fascinating and highly valuable motif for drug discovery. The difluoromethyl (CHF2) group is not merely a passive substituent; it actively reshapes the electronic and steric landscape of the cyclopropane ring, imparting a unique combination of properties that can be exploited to overcome common drug development hurdles.[4][5] This guide will elucidate these properties, providing the foundational knowledge necessary to strategically deploy the DFC motif in your research.

A Note on Synthesis: Accessing the DFC Motif

While this guide focuses on physicochemical properties, a brief mention of synthetic accessibility is warranted. The primary route to gem-difluorocyclopropanes is the [2+1] cycloaddition of difluorocarbene to an alkene.[6] Various sources of difluorocarbene have been developed, from classic reagents like sodium chlorodifluoroacetate (ClCF2COONa) to more modern, milder reagents like trifluoromethyltrimethylsilane (TMSCF3).[6][7] More recently, enantioselective methods have been developed, allowing for the construction of chiral DFCs, which is crucial for interacting with chiral biological targets.[5] The increasing availability of synthetic methods makes the DFC motif a readily accessible tool for medicinal chemists.[4][8]

Core Physicochemical Properties: A Quantitative Analysis

The introduction of a CHF2 group onto a cyclopropane ring induces profound changes in its physicochemical profile. Here, we dissect these changes, supported by experimental data from a systematic study on fluoroalkyl-substituted cyclopropane derivatives.[9]

Lipophilicity (LogP/LogD): A Non-Intuitive Balance

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10][11] While fluorination is often associated with increased lipophilicity, the effect of the CHF2 group on a cyclopropane ring is more nuanced.

The CHF2 group is considered a lipophilic hydrogen bond donor, a rare and valuable property in drug design.[5] It can increase membrane permeability while also having the capacity to form beneficial hydrogen bonds with a target protein.[12]

A systematic study by Chernykh et al. provides valuable quantitative insight into the lipophilicity of fluoroalkyl-substituted cyclopropanes.[9] The LogP values for a series of N-phenylamides of substituted cyclopropanecarboxylic acids were measured, allowing for a direct comparison of methyl, monofluoromethyl, difluoromethyl, and trifluoromethyl groups in both cis and trans configurations.

| Substituent (R) | Configuration | LogP of N-phenylamide | ΔLogP (vs. CH3) |

| CH3 | trans | 2.06 | - |

| CH2F | trans | 1.80 | -0.26 |

| CHF2 | trans | 1.82 | -0.24 |

| CF3 | trans | 2.50 | +0.44 |

| CH3 | cis | 2.11 | - |

| CH2F | cis | 1.83 | -0.28 |

| CHF2 | cis | 1.87 | -0.24 |

| CF3 | cis | 2.08 | -0.03 |

| Data sourced from Chernykh et al., J. Org. Chem. 2020, 85, 19, 12692–12702.[9][13] |

From this data, a clear trend emerges: the difluoromethyl group, in both cis and trans isomers, leads to a decrease in lipophilicity compared to the methyl group, and a significant decrease compared to the highly lipophilic trifluoromethyl group.[9] Interestingly, the lipophilicity of the CHF2-substituted compounds is very similar to their CH2F counterparts.[9] This demonstrates that the DFC motif can offer the electronic benefits of fluorine without the often-undesirable increase in lipophilicity associated with the CF3 group.[9]

Acidity and Basicity (pKa): The Inductive Effect in Action

The strong electron-withdrawing nature of the difluoromethyl group significantly influences the acidity and basicity of nearby functional groups. This is a critical consideration for drug-receptor interactions, which are often governed by ionic bonds and hydrogen bonding, as well as for aqueous solubility.

The same systematic study by Chernykh et al. measured the pKa values of fluoroalkyl-substituted cyclopropanecarboxylic acids and the pKaH of the conjugate acids of cyclopropylamines.[9]

Table 2: Acidity of Fluoroalkyl-Substituted Cyclopropanecarboxylic Acids

| Substituent (R) | Configuration | pKa | ΔpKa (vs. CH3) |

|---|---|---|---|

| CH3 | trans | 5.09 | - |

| CH2F | trans | 4.70 | -0.39 |

| CHF2 | trans | 4.50 | -0.59 |

| CF3 | trans | 4.21 | -0.88 |

| CH3 | cis | 5.12 | - |

| CH2F | cis | 4.71 | -0.41 |

| CHF2 | cis | 4.50 | -0.62 |

| CF3 | cis | 4.22 | -0.90 |

Data sourced from Chernykh et al., J. Org. Chem. 2020, 85, 19, 12692–12702.[9][13]

Table 3: Basicity of Fluoroalkyl-Substituted Cyclopropylamines (pKa of Conjugate Acid)

| Substituent (R) | Configuration | pKaH | ΔpKaH (vs. CH3) |

|---|---|---|---|

| CH3 | trans | 9.11 | - |

| CH2F | trans | 8.44 | -0.67 |

| CHF2 | trans | 8.07 | -1.04 |

| CF3 | trans | 7.42 | -1.69 |

| CH3 | cis | 9.10 | - |

| CH2F | cis | 8.35 | -0.75 |

| CHF2 | cis | 7.91 | -1.19 |

| CF3 | cis | 7.15 | -1.95 |

Data sourced from Chernykh et al., J. Org. Chem. 2020, 85, 19, 12692–12702.[9][13]

The data clearly illustrates the powerful inductive electron-withdrawing effect of the fluoroalkyl groups. For both the carboxylic acids and the amines, there is a stepwise increase in acidity (decrease in pKa) and decrease in basicity (decrease in pKaH) with increasing fluorine substitution.[9] The CHF2 group exerts a strong effect, making the corresponding carboxylic acid significantly more acidic and the amine markedly less basic than their methyl-substituted counterparts.[9] Interestingly, the stereochemistry (cis vs. trans) has a minimal impact on the acidity of the carboxylic acids, but the cis-isomers of the amines are slightly less basic than the trans-isomers, likely due to a through-space interaction between the amine and the fluoroalkyl group.[9] This predictable modulation of pKa is a key tool for optimizing the ionization state of a drug molecule at physiological pH.

Metabolic Stability: The Strength of the C-F Bond

A primary driver for the incorporation of fluorine into drug candidates is to enhance metabolic stability.[14] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] The cyclopropyl group itself is also generally more resistant to metabolism than linear alkyl chains due to the higher C-H bond dissociation energy.[15]

The combination of a cyclopropane ring and a CHF2 group creates a metabolically robust unit. The CHF2 group can act as a "metabolic shield," protecting adjacent C-H bonds from oxidation. While quantitative, comparative metabolic stability data for a systematic series of difluoromethylated cyclopropanes is sparse in the literature, qualitative evidence from drug discovery programs strongly supports their enhanced stability.[16] For example, in the development of PARG inhibitors, replacement of a methyl group on a cyclopropylamine with a monofluoromethyl group led to a helpful increase in human liver microsomal stability, and it is expected that a difluoromethyl group would confer even greater stability.[16]

Conformational Effects and Dipole Moment

The rigid nature of the cyclopropane ring means that the introduction of a bulky and polar CHF2 group can have a significant impact on the molecule's preferred conformation and overall dipole moment. Quantum-chemical studies have shown that fluorination alters the polarity of the cyclopropane ring, and geminal difluorination is particularly stabilizing due to anomeric-like interactions.[17] The orientation of the C-F bonds can create a significant dipole moment, which can influence solubility and interactions with biological targets.[17] The conformational preferences of substituents on a DFC ring can be leveraged to enforce a bioactive conformation, reducing the entropic penalty of binding to a receptor.[5]

Case Studies in Drug Discovery: The DFC Motif in Action

The theoretical benefits of the DFC motif have been translated into clinical success. Two notable examples are the FDA-approved hepatitis C virus (HCV) protease inhibitors, Voxilaprevir and Glecaprevir.

Voxilaprevir and Glecaprevir: Combating Hepatitis C

Both Voxilaprevir (Vosevi) and Glecaprevir (Mavyret) are potent inhibitors of the HCV NS3/4A protease and feature a stereochemically defined difluoromethylated cyclopropyl moiety as a key structural element.[3][5][18]

Caption: Relationship between HCV drugs and the DFC motif.

In these complex macrocyclic structures, the DFC-containing fragment serves multiple purposes. It provides a rigid scaffold that correctly orients the warhead that binds to the active site of the protease.[5] Furthermore, the CHF2 group contributes to an optimal lipophilicity profile and enhances the metabolic stability of the molecule, contributing to a favorable pharmacokinetic profile.[5] The success of these drugs provides strong validation for the utility of the DFC motif in modern drug design.

Experimental Protocols for Property Determination

To empower researchers to characterize their own difluoromethylated cyclopropane-containing compounds, this section provides detailed, step-by-step methodologies for key physicochemical property measurements.

Protocol: Lipophilicity (LogD) Determination by Shake-Flask Method

This protocol describes the "gold standard" shake-flask method for determining the distribution coefficient (LogD) at a specific pH, typically 7.4 to mimic physiological conditions.[12][19]

Materials:

-

Test compound

-

1-Octanol (HPLC grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for stock solution)

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

HPLC-UV/MS system for analysis

Procedure:

-

Pre-saturation of Solvents: Mix equal volumes of 1-octanol and PBS (pH 7.4) in a separation funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[19]

-

Partitioning Experiment: a. In a glass vial, add a precise volume of the pre-saturated PBS (e.g., 1 mL). b. Add a small volume of the test compound stock solution to the PBS to achieve the desired final aqueous concentration (e.g., 10 µL of 10 mM stock for a final concentration of 100 µM). c. Add an equal volume of pre-saturated 1-octanol (e.g., 1 mL). d. Cap the vial tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing. e. Place the vial on a shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-3 hours, but may need to be optimized).

-

Phase Separation: Centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 10-15 minutes to ensure complete separation of the aqueous and octanol phases.

-

Sampling and Analysis: a. Carefully withdraw an aliquot from the aqueous (bottom) phase and the octanol (top) phase. Be extremely careful not to disturb the interface. b. Dilute the aliquots as necessary with the appropriate solvent (mobile phase for HPLC). c. Analyze the concentration of the test compound in each phase using a validated HPLC-UV/MS method.

-

Calculation: a. Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous)

Caption: Workflow for LogD determination via shake-flask method.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a common method to assess the metabolic stability of a compound by incubating it with liver microsomes, which are rich in CYP enzymes.[7][13]

Materials:

-

Test compound

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compounds (e.g., Midazolam for high clearance, Verapamil for low clearance)

-

Acetonitrile (ACN) with an internal standard (IS) for quenching

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: a. Thaw liver microsomes on ice. Dilute them in cold phosphate buffer to the desired working concentration (e.g., 0.5 mg/mL protein). b. Prepare a solution of the test compound and positive controls in buffer at 2x the final desired concentration (e.g., 2 µM for a final concentration of 1 µM).

-

Incubation: a. In a 96-well plate, add the microsomal solution. Pre-incubate the plate at 37°C for 5-10 minutes. b. To initiate the reaction, add an equal volume of the pre-warmed compound solution containing the NADPH regenerating system. c. For a negative control (without metabolism), add the compound solution with buffer instead of the NADPH system. d. Incubate the plate at 37°C with shaking.

-

Time Points and Quenching: a. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a larger volume of cold ACN containing the internal standard (e.g., 3 volumes). The 0-minute time point is quenched immediately after adding the compound.

-

Sample Processing and Analysis: a. Centrifuge the plate to pellet the precipitated proteins. b. Transfer the supernatant to a new plate for analysis. c. Analyze the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

-

Data Analysis: a. Plot the natural logarithm of the percentage of compound remaining versus time. b. The slope of the line from the linear regression is the elimination rate constant (k). c. Calculate the half-life (t1/2) = 0.693 / k. d. Calculate the intrinsic clearance (Clint) = (k / [microsomal protein concentration]) * 1000.

Conclusion and Future Outlook

The difluoromethylated cyclopropane is a powerful and versatile motif in modern medicinal chemistry. Its unique ability to modulate lipophilicity, pKa, and metabolic stability in a predictable manner makes it an attractive tool for lead optimization. The DFC group acts as a rigid, lipophilic hydrogen bond donor, offering opportunities for enhanced target interactions while simultaneously improving the ADME properties of a drug candidate. The clinical success of Voxilaprevir and Glecaprevir underscores the real-world impact of this structural unit. As synthetic methodologies continue to evolve, particularly in the realm of asymmetric synthesis, we can expect to see the DFC motif featured in an even wider array of next-generation therapeutics. For the discerning medicinal chemist, a deep understanding of the physicochemical properties of difluoromethylated cyclopropanes is not just advantageous—it is essential for the rational design of innovative and effective medicines.

References

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. (2022). [Link]

-

Chernykh, A. V., et al. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry, 85(19), 12692–12702. [Link]

-

pKa determination by 1H NMR spectroscopy - an old methodology revisited. FOLIA. (n.d.). [Link]

-

Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods. (n.d.). [Link]

-

metabolic stability in liver microsomes. Mercell. (n.d.). [Link]

-

LogP / LogD shake-flask method. Protocols.io. (2024). [Link]

-

pKa determination by 1H NMR spectroscopy - An old methodology revisited. ResearchGate. (2025). [Link]

-

In vitro drug metabolism: for the selection of your lead compounds. MTTlab. (n.d.). [Link]

-

Microsomal stability assay for human and mouse liver microsomes. Protocols.io. (2024). [Link]

-

Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. PMC. (n.d.). [Link]

-

Glecaprevir. PubChem. (n.d.). [Link]

-

Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. (2004). [Link]

-

Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. PMC. (2025). [Link]

-

Voxilaprevir. Wikipedia. (n.d.). [Link]

-

Late-stage difluoromethylation: concepts, developments and perspective. RSC Publishing. (2021). [Link]

-

Synthesis of gem-Difluorocyclopropanes. ResearchGate. (2022). [Link]

-

VOXILAPREVIR. precisionFDA. (n.d.). [Link]

-

SID 252163522 - Glecaprevir [USAN]. PubChem. (n.d.). [Link]

-

Development of a Large-Scale Route to Glecaprevir: Synthesis of the Macrocycle via Intramolecular Etherification. ResearchGate. (n.d.). [Link]

-

Sofosbuvir; velpatasvir; voxilaprevir. PubChem. (n.d.). [Link]

-

The preparation and properties of 1,1-difluorocyclopropane derivatives. PMC. (n.d.). [Link]

-

Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. PMC. (n.d.). [Link]

-

Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. ResearchGate. (2025). [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery Blogs. (n.d.). [Link]

-

Measured LogP values (23 °C) for derivatives 27–32, as well as the parent cyclobutanes (R=H). ResearchGate. (n.d.). [Link]

-

LogP−pKa plot for fluoroalkyl‐substituted cyclobutane building blocks. ResearchGate. (n.d.). [Link]

-

Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journals. (2023). [Link]

-

Measured²⁰ log P values for compounds selectively fluorinated... ResearchGate. (n.d.). [Link]

-

Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. PubMed. (2008). [Link]

-

The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. PubMed. (2025). [Link]

-

pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. (n.d.). [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. (2025). [Link]

-

cis-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid. PubChem. (n.d.). [Link]

-

LogP & LogD. ACD/Labs. (n.d.). [Link]

-

logP - octanol-water partition coefficient calculation. Molinspiration. (n.d.). [Link]

-

cis-1,2-Cyclopropanedicarboxylic acid. PubChem. (n.d.). [Link]

-

cis/trans stereochemistry dictating pKa. Chemistry Stack Exchange. (2016). [Link]

-

Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC. (2020). [Link]

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC. (2025). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glecaprevir | C38H46F4N6O9S | CID 66828839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Voxilaprevir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups [beilstein-journals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. hyphadiscovery.com [hyphadiscovery.com]

- 16. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Voxilaprevir - Wikipedia [en.wikipedia.org]

- 18. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(Difluoromethyl)cyclopropane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(difluoromethyl)cyclopropane-1-carboxylic acid, a fluorinated building block of significant interest in modern medicinal chemistry. We will delve into its chemical properties, synthesis, applications, and safety protocols, offering insights grounded in established scientific principles.

Core Compound Identity and Properties

1-(Difluoromethyl)cyclopropane-1-carboxylic acid, identified by CAS Number 1314397-71-1 , is a unique molecule that combines the structural rigidity of a cyclopropane ring with the modulating effects of a difluoromethyl group.[1][2][3][4] This combination imparts valuable physicochemical properties that are increasingly exploited in the design of novel therapeutic agents.

Structural and Molecular Data

The molecule's structure is characterized by a carboxylic acid and a difluoromethyl group attached to the same carbon of a cyclopropane ring.

Caption: Chemical structure of 1-(difluoromethyl)cyclopropane-1-carboxylic acid.

Physicochemical Properties

The properties of this compound make it a versatile building block for chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 1314397-71-1 | [1][2][3] |

| Molecular Formula | C₅H₆F₂O₂ | [1][2][4] |

| Molecular Weight | 136.10 g/mol | [2][4] |

| Appearance | Off-white to light yellow solid | [3] |

| Boiling Point | 198.8 ± 15.0 °C (Predicted) | [1][3] |

| Density | 1.449 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 3.41 ± 0.20 (Predicted) | [3] |

| Storage Temperature | 2-8°C or 4°C | [1][3] |

Synthesis and Mechanistic Considerations

The synthesis of difluoromethylated cyclopropanes is an area of active research, driven by the growing importance of these motifs in pharmaceuticals. While specific, detailed public-domain protocols for the direct synthesis of 1-(difluoromethyl)cyclopropane-1-carboxylic acid are proprietary, the general strategy involves the enantioselective desymmetric difluoromethylation of cyclopropenes.[5]

A plausible synthetic approach can be conceptualized based on copper-catalyzed nucleophilic difluoromethylation.[5] This method offers a modular way to construct chiral difluoromethyl cyclopropane (DFC) moieties.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of chiral DFCs.

Expert Insights into the Mechanism

-

Catalyst Activation: The process begins with the formation of a Cu(I)-CF₂H species. This is a critical step, as this complex serves as the active difluoromethylating agent.[5]

-

Desymmetric Difluoromethylation: The Cu-CF₂H complex then reacts with a 3,3-disubstituted cyclopropene. This is an enantioselective and diastereoselective process, meaning it preferentially forms one stereoisomer. The reaction desymmetrizes the cyclopropene ring, creating a stereocenter that contains the CF₂H group.[5]

-

Electrophilic Quench: The resulting enantioenriched cyclopropyl intermediate can then be reacted with a suitable electrophile. To obtain the target carboxylic acid, this electrophile would be a carboxylating agent (e.g., CO₂ followed by an acidic workup). This modularity allows for the synthesis of various derivatives by simply changing the electrophile used in the final step.[5]

This strategic approach is significant because it provides a reliable method for creating stereochemically defined cyclopropanes, which is crucial for optimizing interactions with biological targets in drug development.

Applications in Drug Discovery and Development

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, lipophilicity, and binding affinity.[6][7] The 1-(difluoromethyl)cyclopropane-1-carboxylic acid scaffold is particularly valuable due to the unique properties of its constituent parts.

-

The Difluoromethyl (CF₂H) Group: This group is a fascinating bioisostere for hydroxyl (-OH) or thiol (-SH) groups.[6] Due to the strong electron-withdrawing nature of the two fluorine atoms, the C-H bond is polarized, allowing it to act as a lipophilic hydrogen-bond donor . This is a rare and powerful feature that can introduce key binding interactions with biological targets, such as the HCV N3 protease.[6] This property was leveraged in the development of FDA-approved hepatitis C drugs like glecaprevir and voxilaprevir.[6]

-

The Cyclopropane Ring: This small, strained ring provides a conformationally rigid scaffold.[8] In drug design, rigidity can be advantageous as it reduces the entropic penalty upon binding to a target, potentially leading to higher potency. It can also improve metabolic stability by protecting adjacent chemical bonds from enzymatic degradation.[6]

-

The Carboxylic Acid Group: As a common pharmacophore, the carboxylic acid moiety can form critical hydrogen bonds and electrostatic interactions with biological targets.[9] However, its ionized nature can sometimes limit cell permeability. The unique properties of the adjacent difluoromethyl cyclopropane structure can help modulate the overall physicochemical profile of the molecule to overcome such challenges.[9]

This compound is therefore a key intermediate for synthesizing novel treatments, particularly in areas like metabolic disorders and antiviral therapies.[10][11]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 1-(difluoromethyl)cyclopropane-1-carboxylic acid is essential to ensure safety.

Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS):[1][4]

The GHS pictogram is the exclamation mark (GHS07), and the signal word is "Warning".[1]

Recommended Handling and Protection Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to keep airborne concentrations low.[12][13] Facilities should be equipped with an eyewash station and safety shower.[12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side protection.[12][14]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[12][13]

-

Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH/MSHA-approved respirator.[13]

-

-

Hygiene Practices: Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the work area.[12]

-

Handling Precautions: Avoid generating dust.[12][13] Keep away from heat, sparks, and open flames.[13]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] Recommended storage temperatures are typically between 2-8°C.[3]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. This should be done via an approved waste disposal plant.[13]

References

-

1-(Difluoromethyl)cyclopropane-1-carboxylic acid | C5H6F2O2 | CID 68800415. PubChem. [Link]

-

Exploring 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid: Properties and Applications. Medium. [Link]

-

Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. National Institutes of Health (NIH). [Link]

-

Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. National Institutes of Health (NIH). [Link]

-

Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. American Chemical Society. [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]

-

Overview of metabolic pathways of carboxylic-acid-containing drugs. ResearchGate. [Link]

- Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

- Process for the production of 1-fluor-cyclopropane-1-carboxylic acid.

Sources

- 1. 1-(Difluoromethyl)cyclopropane-1-carboxylic acid | 1314397-71-1 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-(difluoromethyl)cyclopropanecarboxylic acid | 1314397-71-1 [amp.chemicalbook.com]

- 4. 1-(Difluoromethyl)cyclopropane-1-carboxylic acid | C5H6F2O2 | CID 68800415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. innospk.com [innospk.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

An In-depth Technical Guide on the Structure and Conformation of 1-(Difluoromethyl)cyclopropane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Difluoromethyl)cyclopropane-1-carboxylic acid is a key structural motif in medicinal chemistry, valued for the unique physicochemical properties imparted by the difluoromethyl group and the conformational rigidity of the cyclopropane ring. This guide provides a detailed analysis of the molecule's structure and conformational landscape. In the absence of a publicly available crystal structure for this specific molecule, we will draw upon data from analogous fluoroalkyl-substituted cyclopropanes, quantum-chemical studies, and established principles of conformational analysis. This document will explore the electronic effects of the substituents, predict the preferred conformational isomers, and outline the experimental and computational methodologies crucial for a comprehensive structural characterization.

Introduction: The Significance of Fluorinated Cyclopropanes in Drug Design

The incorporation of fluorine into drug candidates is a widely utilized strategy to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1] The difluoromethyl group (CHF2), in particular, serves as a bioisostere for hydroxyl or thiol groups, capable of acting as a hydrogen bond donor, while offering increased metabolic stability. When appended to a cyclopropane ring, a conformationally constrained scaffold, the resulting molecule presents a well-defined three-dimensional structure for interaction with biological targets. Cyclopropane carboxylic acid derivatives, in general, are found in a range of biologically active compounds.[2] The subject of this guide, 1-(difluoromethyl)cyclopropane-1-carboxylic acid, therefore represents a valuable building block in the design of novel therapeutics.

Molecular Structure and Electronic Profile

The structure of 1-(difluoromethyl)cyclopropane-1-carboxylic acid is characterized by a strained three-membered ring with two key functional groups attached to the same carbon atom. The basic physicochemical properties are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C5H6F2O2 | [3] |

| Molecular Weight | 136.10 g/mol | [3] |

| Physical Form | Solid | |

| Boiling Point | 198.8 ± 15.0 °C at 760 mmHg |

The high electronegativity of the fluorine atoms in the difluoromethyl group creates a significant dipole moment and influences the acidity of the carboxylic acid through a strong electron-withdrawing inductive effect. This is a general trend observed in fluoroalkyl-substituted carboxylic acids.[4]

Conformational Analysis: A Landscape of Rotational Isomers

The conformational flexibility of 1-(difluoromethyl)cyclopropane-1-carboxylic acid is primarily determined by the rotation around two single bonds: the bond connecting the difluoromethyl group to the cyclopropane ring and the bond connecting the carboxylic acid group to the ring.

Rotation of the Carboxylic Acid Group

The carboxylic acid moiety can exist in two primary planar conformations: syn and anti. In the syn conformation, the acidic proton is eclipsed with the carbonyl oxygen, while in the anti conformation, it is oriented away. For most simple carboxylic acids, the syn conformation is significantly more stable due to favorable intramolecular interactions.[5] It is therefore highly probable that the syn conformation of the carboxylic acid group is the predominant form for 1-(difluoromethyl)cyclopropane-1-carboxylic acid in both solution and the solid state.

Rotation of the Difluoromethyl Group

The rotation of the difluoromethyl group relative to the cyclopropane ring will be governed by steric and electronic interactions. The barrier to rotation is expected to be relatively low, leading to a dynamic equilibrium between different staggered conformations at room temperature. The preferred conformation will likely seek to minimize steric hindrance between the fluorine atoms and the carboxylic acid group.

The interplay between the rotation of these two groups gives rise to several possible low-energy conformers. A comprehensive understanding of the relative energies and rotational barriers of these conformers requires computational modeling.

dot

Caption: Predicted conformational landscape of 1-(difluoromethyl)cyclopropane-1-carboxylic acid.

Methodologies for Structural and Conformational Elucidation

A definitive characterization of the structure and conformation of 1-(difluoromethyl)cyclopropane-1-carboxylic acid would necessitate a combination of experimental and computational techniques.

Experimental Protocols

A. Single-Crystal X-ray Diffraction

This is the gold standard for determining the three-dimensional structure of a molecule in the solid state with high precision.

-

Protocol: Crystallization and X-ray Diffraction

-

Crystallization: Single crystals of 1-(difluoromethyl)cyclopropane-1-carboxylic acid suitable for X-ray diffraction would be grown, typically by slow evaporation of a saturated solution in an appropriate solvent system.

-

Data Collection: A selected crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the conformation of molecules in solution.

-

Protocol: Conformational Analysis by NMR

-

Sample Preparation: A solution of 1-(difluoromethyl)cyclopropane-1-carboxylic acid is prepared in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

1H and 13C NMR: Standard 1D spectra are acquired to confirm the basic structure.

-

Advanced NMR Techniques:

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment can detect through-space interactions between protons that are close in proximity, providing crucial information about the relative orientation of the difluoromethyl and carboxylic acid groups.

-

Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, one can study dynamic processes such as the interconversion between conformers and potentially measure the rotational energy barriers.[6]

-

-

Coupling Constant Analysis: The magnitude of 3JHH coupling constants within the cyclopropane ring and between the ring protons and the proton of the difluoromethyl group can provide information on dihedral angles.

-

Computational Chemistry Workflow

In the absence of experimental data, computational methods can provide valuable insights into the conformational preferences and energetics.

-

Workflow: DFT-Based Conformational Search

-

Initial Structure Generation: A 3D model of 1-(difluoromethyl)cyclopropane-1-carboxylic acid is built.

-

Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating the key dihedral angles (C-CHF2 and C-COOH).

-

Geometry Optimization and Energy Calculation: Each identified conformer is subjected to geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311+G*.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Transition State Search: The energy barriers for rotation between the low-energy conformers can be calculated by locating the transition state structures.

-

dot

Caption: Computational workflow for conformational analysis.

Conclusion

While a definitive experimental structure of 1-(difluoromethyl)cyclopropane-1-carboxylic acid is not publicly available, a robust understanding of its structural and conformational properties can be inferred from the analysis of related compounds and theoretical principles. The molecule's conformation is dominated by the rotational positions of the electron-withdrawing difluoromethyl group and the hydrogen-bonding capable carboxylic acid group. A synergistic approach employing X-ray crystallography, advanced NMR techniques, and computational modeling is essential for a complete characterization. Such a detailed structural understanding is paramount for rational drug design, enabling the optimization of molecular shape and electrostatic interactions to enhance binding affinity and biological activity.

References

-

PubChem. 1-(Difluoromethyl)cyclopropane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Chem-Impex. 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid. [Link]

-

Chernykh, A. V., et al. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry, 85(19), 12692–12702. [Link]

-

Lin, B., et al. (2015). How Repulsive Are Lone Pairs? A Rotational Barrier-Based Experimental Study. The Journal of Organic Chemistry, 80(17), 8933–8939. [Link]

-

Deetz, M. J., et al. (2002). Unusually low barrier to carbamate C-N rotation. The Journal of Organic Chemistry, 67(11), 3949–3952. [Link]

-

Martinez, J. (2023). Computational Study of the Rotational Barrier in Indole Derivatives. Honors Theses. A&M-Commerce Digital Commons. [Link]

-

Zhang, X., et al. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Molecules, 27(17), 5543. [Link]

-

Li, G., et al. (2016). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers, 3(1), 96-102. [Link]

-

Pescitelli, G., et al. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry, 70(26), 10637–10645. [Link]

-

Grygorenko, O. O., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8399–8415. [Link]

-

Puzzarini, C., & Barone, V. (2011). Spectroscopic Characterization of Key Aromatic Molecules: A Route toward The Origin of Life. Rendiconti Lincei, 22(4), 335–351. [Link]

-

Hudlicky, T., et al. (2000). Conformational Analysis: Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters. The Journal of Organic Chemistry, 65(10), 3056–3064. [Link]

-

Vasilevsky, S. F., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 614. [Link]

-

American Chemical Society. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. [Link]

-

Yang, D., & Shi, X. (2017). Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4. Molecules, 22(8), 1339. [Link]

-

Lii, J. H., & Allinger, N. L. (1991). Conformational analysis. 129. The syn and anti conformations of carboxylic acids and esters. The Journal of Organic Chemistry, 56(22), 6331-6337. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. 1-(Difluoromethyl)cyclopropane-1-carboxylic acid | C5H6F2O2 | CID 68800415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of Fluorinated Cyclopropanes in Modern Drug Discovery

An In-depth Technical Guide to 1-(Difluoromethyl)cyclopropane-1-carboxylic Acid for Advanced Research

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. These elements are prized for their ability to modulate key pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Among these motifs, the 1-(difluoromethyl)cyclopropane-1-carboxylic acid scaffold has emerged as a particularly valuable building block. The difluoromethyl (CF2H) group, acting as a lipophilic hydrogen-bond donor, combined with the conformational rigidity of the cyclopropane ring, offers a unique tool for chemists to optimize molecular architectures.[1] This guide provides an in-depth overview of the commercial landscape, technical specifications, handling protocols, and strategic applications of this important reagent for researchers and drug development professionals. The presence of the difluoromethyl-substituted cyclopropane ring in FDA-approved antiviral drugs such as glecaprevir and voxilaprevir underscores its significance and utility in creating potent therapeutic agents.[1]

Physicochemical Properties and Specifications

1-(Difluoromethyl)cyclopropane-1-carboxylic acid is a stable, solid compound at room temperature. Understanding its fundamental properties is critical for its effective use in synthesis and for ensuring accurate experimental design. The compound is typically supplied as an off-white to light yellow solid.[3]

| Property | Value | Source(s) |

| CAS Number | 1314397-71-1 | [4][5][6] |

| Molecular Formula | C₅H₆F₂O₂ | [5][6][7] |

| Molecular Weight | 136.10 g/mol | [4][5][6][7] |

| Synonyms | 1-(difluoromethyl)cyclopropanecarboxylic acid | [4][5] |

| Typical Purity | ≥95% | [4][5] |

| Physical Form | Solid | [4] |

| Boiling Point | 198.8 ± 15.0 °C (Predicted) | [3][4] |

| Storage Temperature | 2-8°C | [3][4][5] |

| InChIKey | WVZJZPVSPHHGPJ-UHFFFAOYSA-N | [3][4][6] |

Commercial Procurement and Supplier Overview

The accessibility of this reagent from qualified commercial suppliers is crucial for seamless research and development workflows. Several reputable chemical suppliers offer 1-(difluoromethyl)cyclopropane-1-carboxylic acid, typically for research and development purposes only.[7] When selecting a supplier, researchers should consider not only price but also purity, available quantities, lead times, and the quality of accompanying documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

| Supplier | Available Quantities | Purity | Notes |

| Sigma-Aldrich | 100 mg, 250 mg, 1 g | 95% | Ships from an Aldrich Partner.[4] |

| AK Scientific, Inc. | Varies (Catalog #8498DT) | Not specified | Provides detailed SDS.[7] |

| ChemScene | Varies (Cat. No. CS-0094849) | ≥95% | Offers custom synthesis and commercial production services.[5] |

| Apollo Scientific | 100 mg pack (via Kyberlife) | Not specified | For Research Use Only.[8] |

| BLD Pharm | Varies (CAS 1314960-20-7) | Not specified | Note: Lists the isomer 2-(Difluoromethyl)cyclopropane-1-carboxylic acid.[9] |

Researchers should always verify the specific isomer and CAS number with the supplier before purchase.

Workflow for Procurement and Laboratory Integration

The process of acquiring and utilizing a specialized chemical reagent like 1-(difluoromethyl)cyclopropane-1-carboxylic acid requires careful planning and adherence to safety protocols. The following diagram illustrates a typical workflow from supplier evaluation to experimental application.

Caption: Workflow from procurement to experimental use.

Critical Safety and Handling Protocols

1-(Difluoromethyl)cyclopropane-1-carboxylic acid is classified as a hazardous substance and requires careful handling to minimize risk.[6][7] Adherence to established safety protocols is mandatory.

GHS Hazard Classification:

Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to keep airborne concentrations low.[7][10] Ensure a safety shower and eyewash fountain are readily accessible.[7][11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10][12]

-

Skin Protection: Wear compatible, chemical-resistant gloves and a lab coat or other protective clothing to prevent skin exposure.[10][11]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10][11]

-

-

Handling Practices: Avoid breathing dust, fumes, or vapors.[7][12] Do not eat, drink, or smoke when using this product.[7] Wash hands and any exposed skin thoroughly after handling.[7][11] Minimize dust generation and accumulation.[7]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[7][11] Keep away from incompatible materials such as strong oxidizing agents and strong bases, as well as sources of ignition.[10]

First Aid Measures:

-

If Inhaled: Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[7][10]

-

If on Skin: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][10]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[7][10]

Conclusion

1-(Difluoromethyl)cyclopropane-1-carboxylic acid is a powerful and strategically important building block for modern pharmaceutical and agrochemical research. Its unique electronic and steric properties provide a valuable tool for optimizing lead compounds. While readily available from several commercial suppliers, its hazardous nature necessitates strict adherence to safety and handling protocols. By understanding its properties, sourcing it from reputable vendors, and integrating it into workflows with a safety-first mindset, researchers can effectively leverage this compound to advance their discovery programs.

References

-

AK Scientific, Inc. (n.d.). 1-(Difluoromethyl)cyclopropane-1-carboxylic acid. Retrieved from .

-

PubChem. (n.d.). 1-(Difluoromethyl)cyclopropane-1-carboxylic acid | C5H6F2O2 | CID 68800415. Retrieved from [Link].

-

Bldeal.com. (n.d.). (1R,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid. Retrieved from [Link].

-

National Center for Biotechnology Information. (2025, November 14). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. Retrieved from [Link].

- Google Patents. (n.d.). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

-

American Chemical Society. (2025, December 15). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Retrieved from [Link].

- Google Patents. (n.d.). WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.

Sources

- 1. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-(difluoromethyl)cyclopropanecarboxylic acid | 1314397-71-1 [amp.chemicalbook.com]

- 4. 1-(Difluoromethyl)cyclopropane-1-carboxylic acid | 1314397-71-1 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. 1-(Difluoromethyl)cyclopropane-1-carboxylic acid | C5H6F2O2 | CID 68800415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. kyberlife.com [kyberlife.com]

- 9. 1314960-20-7|2-(Difluoromethyl)cyclopropane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 10. fishersci.com [fishersci.com]

- 11. biosynth.com [biosynth.com]

- 12. aksci.com [aksci.com]

literature review on fluoroalkyl-substituted cyclopropane derivatives

An In-depth Technical Guide to Fluoroalkyl-Substituted Cyclopropane Derivatives

Foreword: The Strategic Union of Rigidity and Polarity

In the landscape of modern molecule design, particularly within pharmaceutical and agrochemical development, the pursuit of novel structures with finely tuned properties is relentless. Two seemingly disparate motifs have emerged as powerful tools in this endeavor: the cyclopropane ring and the fluoroalkyl group. The cyclopropane scaffold, a conformationally restricted three-membered ring, offers a level of structural rigidity that is invaluable for optimizing binding interactions with biological targets. It serves as a compact, stable, and predictable anchor for orienting functional groups in three-dimensional space.

On the other hand, the introduction of fluorine and fluoroalkyl groups (e.g., -CH₂F, -CHF₂, -CF₃) into organic molecules can profoundly alter their physicochemical properties.[1][2] Strategic fluorination is a field-proven tactic to enhance metabolic stability by blocking sites of oxidative metabolism, modulate lipophilicity (logP) and acidity/basicity (pKa), and introduce unique electronic interactions, such as lipophilic hydrogen bonds from a difluoromethyl (CHF₂) group.[2][3]

This guide explores the synthesis, properties, and applications of molecules that strategically combine these two powerful motifs: the fluoroalkyl-substituted cyclopropane derivatives. These structures are not mere chemical curiosities; they are increasingly recognized as "privileged scaffolds" that can unlock new chemical space and provide solutions to long-standing challenges in drug discovery and materials science.[2][3] We will delve into the synthetic methodologies that enable their construction, analyze how the interplay between the rigid ring and the polar substituent dictates their properties, and showcase their successful application as bioisosteres and functional building blocks.

Part 1: Architectures of Synthesis - Crafting the Fluoroalkylated Ring

The construction of fluoroalkyl-substituted cyclopropanes requires specialized synthetic strategies that can efficiently forge the strained ring while incorporating the desired fluorinated moiety. The choice of method is dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. Broadly, these approaches can be classified into three main categories.

Caption: Key synthetic approaches to fluoroalkyl-substituted cyclopropanes.

Metal-Catalyzed Cyclopropanation with Fluoroalkyl Diazo Reagents

The reaction of an alkene with a metal carbene generated from a diazo compound is the most established method for cyclopropane synthesis. For fluoroalkyl derivatives, this involves the use of precursors like 1-aryl-2,2,2-trifluorodiazoethanes.[4] Dirhodium(II) and copper(I) complexes are exemplary catalysts, capable of facilitating the transfer of the fluoroalkylcarbene moiety to a wide range of alkenes with high efficiency and, critically, high stereocontrol.[4][5][6]

The choice of catalyst and its ligand framework is paramount for achieving high enantioselectivity. For instance, chiral dirhodium complexes featuring bulky ligands create a sterically defined environment that forces the alkene to approach the carbene from a specific trajectory, resulting in the preferential formation of one enantiomer.[4]

Experimental Protocol: Enantioselective Rhodium-Catalyzed Trifluoromethylcyclopropanation [4] This protocol describes the synthesis of a chiral trifluoromethyl-substituted cyclopropane using an in-situ generated diazo compound, which mitigates the need to handle the potentially explosive diazo reagent directly.

-

Step 1: In-situ Generation of Diazo Compound. To a solution of 1-aryl-2,2,2-trifluoroethylhydrazone (1.0 equiv) and the desired alkene (2.0-3.0 equiv) in a suitable solvent (e.g., dichloromethane, DCM) at 0 °C, add manganese(IV) oxide (MnO₂, 5.0 equiv) portion-wise. The hydrazone is oxidized to the corresponding diazo species, indicated by a color change.

-

Step 2: Catalytic Cyclopropanation. To the freshly prepared diazo solution, add the chiral dirhodium catalyst, such as Rh₂(S-PTAD)₄ (0.1–1.0 mol%). The choice of catalyst is critical for enantioselectivity; Rh₂(S-PTAD)₄ has proven effective for high enantiomeric excess (ee).[4]

-

Step 3: Reaction Monitoring and Workup. Allow the reaction mixture to stir at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, filter the mixture through a pad of Celite to remove the MnO₂.

-

Step 4: Purification. Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired trifluoromethyl-substituted cyclopropane. High diastereoselectivity (>94%) and enantioselectivity (88–98% ee) can be achieved with this method.[4]

Radical Pathways to Fluoroalkyl Cyclopropanes

Emerging methodologies leverage radical chemistry to construct these valuable rings, often under mild photoredox conditions.[7] These methods typically involve the single-electron reduction of a fluoroalkyl halide (e.g., CF₃I, ICF₂H) to generate a fluoroalkyl radical.[1][8] This radical adds to an alkene, forming a new carbon-centered radical, which then cyclizes to form the three-membered ring.

A key advantage of radical-based methods is their distinct reactivity profile and functional group tolerance compared to traditional metal-carbene chemistry.[7] For example, electron-deficient alkenes, which can be poor substrates in some metal-catalyzed systems, may react efficiently via radical pathways.

Post-Cyclopropanation C-H Functionalization

An alternative and powerful strategy involves the synthesis of a simpler, non-functionalized fluoroalkyl cyclopropane followed by late-stage functionalization. This approach is particularly valuable for creating libraries of analogues from a common intermediate. Palladium-catalyzed C-H activation has proven to be a highly effective tool for this purpose, enabling the direct arylation of α-fluoroalkyl cyclopropane carboxylic acids.[2]

This desymmetrization of a prochiral starting material provides access to chiral cyclopropanes with all-carbon quaternary centers, a structural motif that is exceptionally difficult to construct using other methods.[2] The success of this transformation hinges on the design of a specific chiral ligand that coordinates to the palladium center and directs the C-H activation to a specific methylene C-H bond.[2]

Caption: Workflow for enantioselective β-C–H arylation of a fluoroalkyl cyclopropane.

Experimental Protocol: Palladium-Catalyzed Enantioselective β-C–H Arylation [2]

-

Step 1: Reaction Setup. In a glovebox or under an inert atmosphere, combine α-(trifluoromethyl)cyclopropane carboxylic acid (1.0 equiv), the aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), the chiral monoprotected-N-amino sulfonamide (MPASA) ligand (10 mol%), and Ag₂CO₃ (2.0 equiv) in a reaction vial.

-

Step 2: Solvent and Reaction Conditions. Add a suitable solvent, such as trifluorotoluene (TFT). Seal the vial and heat the mixture to the optimized temperature (e.g., 100 °C) for 12-24 hours. The silver carbonate acts as both a base and a halide scavenger.

-

Step 3: Quenching and Extraction. After cooling to room temperature, quench the reaction with aqueous HCl. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Step 4: Purification. Purify the crude residue via flash column chromatography on silica gel to yield the enantiomerically enriched arylated product. This method provides access to quaternary stereocenters bearing fluoroalkyl groups with excellent enantioselectivity (>93% ee).[2]

Part 2: Physicochemical Properties and Their Impact

The introduction of a fluoroalkyl group onto a cyclopropane ring dramatically influences its electronic and steric properties, which in turn governs its behavior in biological systems. Understanding these effects is crucial for rational drug design. A systematic study by Grygorenko and coworkers provides invaluable quantitative data on this subject.[9][10][11]

Acidity and Basicity (pKa)

The powerful electron-withdrawing nature of fluorine atoms significantly impacts the acidity of neighboring functional groups. For a series of 2-fluoroalkyl-cyclopropanecarboxylic acids, the acidity increases with the number of fluorine atoms (CF₃ > CHF₂ > CH₂F). Interestingly, the stereochemical relationship (cis vs. trans) between the carboxylic acid and the fluoroalkyl group has a minimal effect on the pKa of the acids.[11]

However, for cyclopropylamines, the basicity is slightly lower when the fluorinated group is in the cis position, suggesting a through-space electronic effect of the proximate electronegative substituent.[11]

Lipophilicity (logP)

Lipophilicity is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). Fluorination is often used to increase lipophilicity, but its effect on the cyclopropane scaffold is nuanced. The data clearly shows that the trifluoromethyl (CF₃) group substantially increases lipophilicity compared to a methyl group. In contrast, the monofluoro- (CH₂F) and difluoromethyl (CHF₂) groups often have logP values similar to or even slightly lower than their non-fluorinated methyl analogue.[11] This provides medicinal chemists with a toolkit to modulate lipophilicity with fine precision.

An exceptional case is observed for amides derived from cis-CF₃-substituted cyclopropanecarboxylic acid, which show an unexpectedly low logP value. X-ray crystallography revealed a weak attractive interaction between the fluorine atoms of the CF₃ group and the amide's carbonyl moiety, leading to a more polar, compact conformation that reduces lipophilicity.[11] This highlights how stereochemistry can lead to intramolecular interactions that override expected trends.

Table 1: Physicochemical Properties of Fluoroalkyl-Substituted Cyclopropane Derivatives [9][10][11]

| Compound Class | Substituent | Isomer | pKa | logP (of N-phenyl amide) |

| Carboxylic Acids | -CH₂F | trans | 4.88 | 2.50 |

| -CHF₂ | cis | 4.54 | 2.51 | |

| trans | 4.53 | 2.52 | ||

| -CF₃ | cis | 4.24 | 2.29 (Anomalous) | |

| trans | 4.23 | 2.91 | ||

| Amines | -CH₂F | cis | 8.81 | 2.50 |

| trans | 8.92 | 2.50 | ||

| -CHF₂ | cis | 8.44 | 2.52 | |

| trans | 8.56 | 2.52 | ||

| -CF₃ | cis | 7.91 | 2.90 | |

| trans | 8.08 | 2.91 | ||

| Note: logP values were measured for the corresponding N-phenyl amide derivatives of the carboxylic acids and amines to ensure consistency. |

Part 3: Applications in Drug Discovery and Beyond

The unique combination of rigidity and tailored electronics makes fluoroalkyl-substituted cyclopropanes highly valuable motifs in medicinal chemistry, primarily through the principle of bioisosterism.

Caption: Bioisosteric relationships of fluoroalkyl cyclopropanes in drug design.

Trifluoromethyl-Cyclopropane as a tert-Butyl Mimic

The tert-butyl group is a common feature in drug candidates, providing steric bulk that can enhance binding affinity. However, it is also susceptible to metabolic oxidation at its methyl groups. The trifluoromethyl-cyclopropyl group serves as an excellent bioisostere for the tert-butyl group.[2] It effectively replicates the steric footprint while replacing the metabolically labile C-H bonds with robust C-F bonds, thereby significantly improving metabolic stability and pharmacokinetic profiles.[2]

Difluoromethyl-Cyclopropane as a Tunable Polar Moiety

The difluoromethyl (CHF₂) group is a unique entity. Due to the two strongly electron-withdrawing fluorine atoms, the hydrogen atom becomes sufficiently acidic to act as a lipophilic hydrogen-bond donor.[2] This allows a CHF₂-cyclopropane to serve as a bioisostere for alcohols or thiols, replacing a potentially reactive hydroxyl or thiol group with a stable, non-metabolizable mimic that can still engage in crucial hydrogen-bonding interactions. This strategy was successfully employed in the development of the FDA-approved hepatitis C virus (HCV) protease inhibitors glecaprevir and voxilaprevir, both of which feature a difluoromethyl-substituted cyclopropane core.[2]

Gem-Difluorocyclopropanes in Bioactive Molecules